10-Benzyl-10H-phenothiazine
Overview
Description
10-Benzyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The benzyl group attached to the nitrogen atom in this compound enhances its chemical stability and modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-10H-phenothiazine typically involves the reaction of phenothiazine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
Phenothiazine+Benzyl ChlorideBase, Solventthis compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions: 10-Benzyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an aprotic solvent.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Benzyl sulfoxide and benzyl sulfone derivatives.
Reduction: Phenothiazine and benzyl alcohol.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-Benzyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in photoredox reactions.
Biology: Studied for its potential as an antioxidant and its ability to interact with biological membranes.
Medicine: Investigated for its antipsychotic and anti-inflammatory properties.
Industry: Employed in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 10-Benzyl-10H-phenothiazine involves its interaction with various molecular targets, including dopamine receptors and ion channels. The compound can inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is similar to other phenothiazine derivatives, which are known to exert their effects by blocking dopamine receptors in the brain.
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, known for its antipsychotic properties.
10-Methyl-10H-phenothiazine: A derivative with a methyl group, used as an antipsychotic agent.
10-Phenyl-10H-phenothiazine: A derivative with a phenyl group, studied for its photoredox catalytic activity.
Uniqueness: 10-Benzyl-10H-phenothiazine is unique due to the presence of the benzyl group, which enhances its chemical stability and modifies its biological activity. This modification allows for a broader range of applications in scientific research and industry compared to its parent compound and other derivatives.
Properties
IUPAC Name |
10-benzylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NS/c1-2-8-15(9-3-1)14-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZYXQYXUHBZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207169 | |
Record name | 10-Benzyl-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58478-75-4 | |
Record name | 10-(Phenylmethyl)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58478-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Benzyl-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058478754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Benzyl-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-benzyl-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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